molecular formula C9H16O2 B1433998 8-Oxaspiro[4.5]decan-1-ol CAS No. 1690751-54-2

8-Oxaspiro[4.5]decan-1-ol

Cat. No. B1433998
M. Wt: 156.22 g/mol
InChI Key: PKRSRKPEWPHSTA-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decan-1-ol is a chemical compound . It is a type of oxaspirocyclic compound . The IUPAC name for this compound is 1-(aminomethyl)-8-oxaspiro[4.5]decan-1-ol . The molecular weight of this compound is 185.27 .


Synthesis Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Molecular Structure Analysis

The InChI code for 8-Oxaspiro[4.5]decan-1-ol is 1S/C10H19NO2/c11-8-10(12)3-1-2-9(10)4-6-13-7-5-9/h12H,1-8,11H2 . This indicates the molecular structure of the compound .


Chemical Reactions Analysis

The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a Prins/pinacol cascade process . This process is catalyzed by a Lewis acid . The starting materials for this synthesis are aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .


Physical And Chemical Properties Analysis

The compound 8-Oxaspiro[4.5]decan-1-ol is a powder . The storage temperature for this compound is room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis of 8-Oxaspiro[4.5]decan-1-ol derivatives has been a subject of interest due to their utility as bifunctional synthetic intermediates. These compounds are pivotal in the production of pharmaceutical intermediates, liquid crystals, and insecticides. For example, 1,4-Dioxaspiro[4.5]decan-8-one, a closely related derivative, was synthesized from tetraoxadispiro tetradecane using acetic acid as a catalyst, achieving a significant improvement in yield and reaction time (Zhang Feng-bao, 2006).

Antiviral Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated notable anti-coronavirus activity. These compounds, with various substitutions, inhibited human coronavirus 229E replication, highlighting the potential of 8-Oxaspiro[4.5]decan-1-ol derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Pharmaceutical and Biological Research

Spiro compounds, including 8-Oxaspiro[4.5]decan-1-ol derivatives, have been explored for their antitumor activities. A study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives reported moderate to potent activity against various cancer cell lines, with specific compounds showing promising results for further development (Zea Yang et al., 2019).

Neuroprotective and Anti-inflammatory Effects

Compounds derived from Illicium lanceolatum fruits, including oxaspiro-carbon epimeric glycosides with 1-oxaspiro[4.5]decane-7α,8α,9β-triol moiety, exhibited potential neuroprotective effects. These findings suggest the relevance of such compounds in developing treatments for neurological disorders (Yang-Lan Liu et al., 2019).

Spiro Compounds in Natural Products

Neolignans with a rare 2-oxaspiro[4.5]deca-6,9-dien-8-one motif from Cinnamomum subavenium were found to exhibit moderate inhibitory effects against NO production in mouse macrophages, indicating their anti-inflammatory potential (Yongji Lai et al., 2015).

Safety And Hazards

The safety information for 8-Oxaspiro[4.5]decan-1-ol includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

8-oxaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRSRKPEWPHSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxaspiro[4.5]decan-1-ol

CAS RN

1690751-54-2
Record name 8-oxaspiro[4.5]decan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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